molecular formula C18H17N3O3 B2698380 N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1024372-12-0

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide

Cat. No. B2698380
M. Wt: 323.352
InChI Key: VDKDMYMKUAGGHP-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide” is a complex organic compound. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . The compound also contains a nitrophenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These could include determining its melting point, and analyzing its NMR, UV, IR, and mass spectral data .

Scientific Research Applications

Dopamine Receptor Agonist

  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide shows potential as a prejunctional dopamine receptor agonist. In research, it inhibited the constrictor response to electrical stimulation in rabbit ear arteries, suggesting potential applications in neurological and cardiovascular research (Gallagher et al., 1985).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Compounds containing a similar structure have shown anticancer, anti-inflammatory, and analgesic activities in studies. Such properties are particularly relevant in the development of new therapeutic agents for treating cancer, inflammation, and pain (Rani et al., 2014).

Synthesis in Drug Development

  • The synthesis and characterization of this compound and its derivatives are integral to drug development, particularly for antimalarial drugs. Its chemoselective monoacetylation plays a crucial role in the natural synthesis of these drugs (Magadum & Yadav, 2018).

Non-Linear Optical Material

  • This compound is also explored as an organic non-linear optical material, which has applications in photonics and telecommunications. Its crystallization and molecular structure are of particular interest in the study of optical materials (Mahalakshmi et al., 2002).

Cytotoxic and Antiallergic Properties

  • Derivatives of N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide have been studied for their cytotoxic and antiallergic properties. This research is particularly relevant in the development of new treatments for allergies and cancer (Modi et al., 2011; Menciu et al., 1999).

Molecular Docking Analysis

  • The compound's structure has been analyzed through molecular docking studies, which helps in understanding its interaction with biological targets. This is crucial in drug design and development for various diseases (Sharma et al., 2018).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(11-13-5-7-15(8-6-13)21(23)24)19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,20H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKDMYMKUAGGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide

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